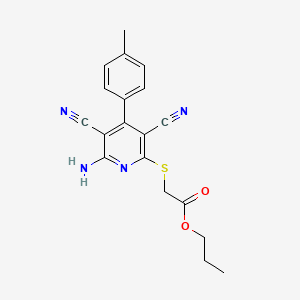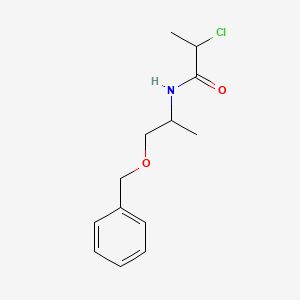
N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S2 and its molecular weight is 431.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study focused on the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including the structure related to N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide. These compounds were tested for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Some of these compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the significance of this chemical structure in developing potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Research into thiazole-based polymers investigated two thiazole-containing monomers, which, through electrochemical polymerization, were found to have promising optoelectronic properties. These properties are critical for applications in conducting polymers, indicating potential uses in electronic and photonic devices. The study presents a foundational approach to understanding how substituting thiazole and related heterocyclic compounds can impact the optoelectronic characteristics of polymers (Camurlu & Guven, 2015).
Anticancer Agents
Another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. These compounds, related to the target chemical structure, showed high selectivity and potency against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents. This research adds to the growing body of evidence that thiazole derivatives can be valuable in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets through various chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been shown to inhibit the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds .
Result of Action
The result of the action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to have antimicrobial, antifungal, and antiviral effects .
Action Environment
The action environment can significantly influence the efficacy and stability of thiazole derivatives. Factors such as pH, temperature, and the presence of other molecules can affect the action of these compounds .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-5-7-17(8-6-16)23-19(26)10-18-12-28-20(24-18)27-11-14-3-2-4-15(21)9-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGIRDCXYIOOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)







